molecular formula C20H12Br2 B14500811 2,7-Dibromo-10-phenylanthracene CAS No. 63722-53-2

2,7-Dibromo-10-phenylanthracene

Cat. No.: B14500811
CAS No.: 63722-53-2
M. Wt: 412.1 g/mol
InChI Key: QFXOVRSJWTYLEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dibromo-10-phenylanthracene is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications . The compound features two bromine atoms at the 2 and 7 positions and a phenyl group at the 10 position of the anthracene core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromo-10-phenylanthracene typically involves bromination and subsequent functionalization of the anthracene core. One common method is the bromination of 10-phenylanthracene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,7-Dibromo-10-phenylanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and ligands in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions include various substituted anthracenes, phenylated derivatives, and other functionalized compounds.

Scientific Research Applications

2,7-Dibromo-10-phenylanthracene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Dibromo-10-phenylanthracene involves its interaction with molecular targets through its bromine and phenyl substituents. The compound can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions influence its photophysical properties and reactivity, making it suitable for various applications .

Comparison with Similar Compounds

Properties

CAS No.

63722-53-2

Molecular Formula

C20H12Br2

Molecular Weight

412.1 g/mol

IUPAC Name

2,7-dibromo-10-phenylanthracene

InChI

InChI=1S/C20H12Br2/c21-16-6-8-18-14(11-16)10-15-12-17(22)7-9-19(15)20(18)13-4-2-1-3-5-13/h1-12H

InChI Key

QFXOVRSJWTYLEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=CC3=CC4=C2C=CC(=C4)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.